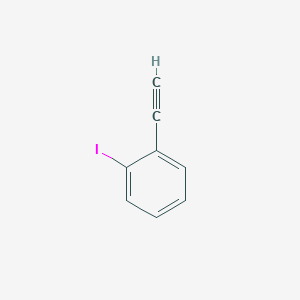

1-ethynyl-2-iodobenzene

Description

Contextualization of Aryl Iodides and Terminal Alkynes in Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures. Among the vast arsenal (B13267) of reactions available to chemists, transition metal-catalyzed cross-coupling reactions are of paramount importance. acs.orgresearchgate.net Within this class of reactions, aryl iodides and terminal alkynes stand out as privileged reaction partners, particularly in the context of the Sonogashira coupling reaction. researchgate.netwikipedia.org This reaction, which forges a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne, is a powerful tool for creating arylalkynes. acs.orgwikipedia.org

Aryl iodides are highly valued substrates in these transformations due to the reactivity of the carbon-iodine bond. The C-I bond is weaker compared to other carbon-halogen bonds (C-Br, C-Cl), facilitating oxidative addition to the palladium catalyst, which is often the rate-determining step of the catalytic cycle. wikipedia.org This high reactivity allows Sonogashira couplings involving aryl iodides to proceed under mild conditions, often at room temperature, with high efficiency and tolerance for a wide array of functional groups. wikipedia.orgorganic-chemistry.org

Terminal alkynes are equally significant due to the unique linear geometry and reactivity of the alkyne functional group. They serve as versatile building blocks for the synthesis of natural products, pharmaceuticals, advanced materials, and conjugated polymers. researchgate.net The palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl iodide provides a direct and efficient pathway to functionalized alkyne derivatives. acs.orgtcichemicals.com

Significance of Ortho-Substituted Aromatic Systems in Diverse Chemical Transformations

The spatial arrangement of substituents on an aromatic ring profoundly influences the molecule's reactivity and physical properties. Ortho-substituted systems, where two functional groups occupy adjacent positions (1,2-substitution) on the ring, are of particular interest. This proximity can lead to unique intramolecular interactions, steric effects, and electronic modifications that are not observed in their meta- or para-substituted counterparts. wikipedia.orgscience.gov This phenomenon, often termed the "ortho effect," can dictate the regioselectivity of subsequent reactions and enable novel chemical transformations. wikipedia.org

In the context of 1-ethynyl-2-iodobenzene, the ortho-disposition of the reactive ethynyl (B1212043) and iodo groups creates a molecular framework primed for intramolecular reactions. The proximity of these two functionalities facilitates cyclization reactions, providing a powerful strategy for the synthesis of various heterocyclic and polycyclic aromatic systems. mpg.demdpi.com The iodine atom acts as a leaving group in palladium-catalyzed processes, while the adjacent ethynyl group can act as a nucleophile or an electrophile depending on the reaction conditions, leading to the formation of new rings. This strategic placement allows for domino or cascade reactions where multiple bonds are formed in a single operation, enhancing synthetic efficiency.

Research Trajectories and Objectives Pertaining to this compound in Academic Inquiry

Academic research involving this compound focuses primarily on its application as a versatile building block for the synthesis of complex organic molecules. The unique arrangement of its functional groups makes it an ideal starting material for exploring novel synthetic methodologies and constructing challenging molecular targets.

A major research trajectory involves its use in transition metal-catalyzed reactions. Beyond standard Sonogashira couplings to create unsymmetrical diarylacetylenes, researchers utilize this compound in cascade reactions. A key objective is the development of efficient, one-pot syntheses of polycyclic aromatic compounds and heterocycles, which are prevalent motifs in medicinal chemistry and materials science. For instance, it has been employed in gold-catalyzed cascade cyclizations to produce substituted benzo[c]phenanthridines, a class of compounds with interesting biological activities. mpg.de

Another significant area of research is the synthesis of heteroaromatic compounds. The dual functionality of this compound allows for its use in reactions that form rings containing heteroatoms like selenium. mdpi.com Research objectives here include the development of new methods for creating selenium-containing heterocycles, which are of interest for their potential applications in materials science and as bioactive molecules. mdpi.com The compound serves as a key intermediate, reacting with other components to build the heterocyclic core in a controlled manner. researchgate.netdovepress.comrsc.org

The following tables summarize key physical properties and representative research findings related to this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 766-50-7 | |

| Molecular Formula | C₈H₅I | chemsynthesis.com |

| Molecular Weight | 228.03 g/mol | chemsynthesis.com |

| Boiling Point | 234.6°C at 760 mmHg | alfa-chemistry.com |

| Density | 1.79 g/cm³ | alfa-chemistry.com |

| Appearance | Not specified |

Table 2: Selected Research Applications and Findings for this compound

| Application | Reaction Type | Key Reagents/Catalysts | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Synthesis of Diarylacetylenes | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Triethylamine (B128534) | Unsymmetrical Diarylacetylenes | Up to 96% | |

| Synthesis of Benzo[c]phenanthridines | Gold-Catalyzed Cascade Cyclization | IPrAuNTf₂, Boc-protected benzylamines | Dihydrobenzo[c]phenanthridines | Up to 98% | mpg.de |

| Synthesis of Benzoselenophenes | Annulation | Elemental Selenium, CuI | Substituted Benzoselenophenes | Not Specified | mdpi.com |

| Synthesis of Internal Alkynes | Arylation | Palladium Acetate (B1210297), Potassium Carbonate | Internal Alkynes | Good to Excellent | researchgate.netacs.org |

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5I/c1-2-7-5-3-4-6-8(7)9/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZCAXOOMCXIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463031 | |

| Record name | 1-ethynyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-50-7 | |

| Record name | 1-Ethynyl-2-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethynyl-2-iodo-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethynyl 2 Iodobenzene

Direct Ethynylation Strategies

Direct ethynylation methods provide a straightforward route to 1-ethynyl-2-iodobenzene by introducing the ethynyl (B1212043) group directly onto the iodinated benzene (B151609) ring. These strategies are often favored for their efficiency and atom economy.

Palladium-Catalyzed Approaches: Sonogashira Coupling and Related Reactions

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely employed for the synthesis of this compound and its derivatives. evitachem.com The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The reactivity of the palladium catalyst can be fine-tuned by altering its ligands. For instance, electron-rich phosphine (B1218219) ligands can accelerate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle. libretexts.org Sterically bulky ligands can also play a crucial role by promoting the dissociation of the active palladium catalyst from its resting state. libretexts.org The combination of both bulky and electron-rich ligands often leads to more efficient Sonogashira couplings. libretexts.org For example, the use of t-Bu2(p-NMe2C6H4)P as a ligand for palladium catalysts has proven effective in the copper-free Sonogashira coupling (Heck alkynylation) of various aryl halides. organic-chemistry.org

In some systems, phosphine-free ligands, such as bishydrazone ligands, have been shown to be effective for palladium/copper-catalyzed Sonogashira cross-coupling reactions. acs.org The choice of the palladium precursor, such as PdCl2(PPh3)2 or Pd(OAc)2, also influences the reaction's success. acs.org

Table 1: Effect of Different Catalysts and Ligands on Sonogashira Coupling

| Catalyst/Ligand System | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| PdCl2(PPh3)2 / CuI | Iodobenzene (B50100), Ethynylbenzene | THF, Et3N, rt, 1.5 h | 97% | |

| Pd-132 (t-Bu2(p-NMe2C6H4)P ligand) | Aryl bromides/chlorides, Acetylenes | Mild conditions | Excellent | organic-chemistry.org |

| PdCl2(MeCN)2 / Hydrazone ligand 2a / CuI | Aryl halides, Terminal alkynes | DMF, K3PO4, 80 °C | Good | acs.org |

| NS-MCM-41-Pd / CuI / PPh3 | Iodobenzene, Phenylacetylene | Et3N, 50 °C, 3 h | >99% | mdpi.com |

| Pd-metallodendrimer / CuI | Iodobenzene, Phenylacetylene | DMF, Et3N, 70 °C, 2 h | 90% | sapub.org |

Optimizing reaction conditions such as the solvent, base, and temperature is critical for maximizing the yield and selectivity of the Sonogashira coupling.

The choice of solvent can significantly influence the reaction outcome by modulating reaction rates, selectivity, and catalyst stability. lucp.net Solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and triethylamine (B128534) (Et3N) are commonly used. acs.orgmdpi.com In some cases, aqueous organic solvent mixtures have been successfully employed. scielo.br

The base plays a crucial role in the reaction, and a variety of inorganic and organic bases have been utilized, including triethylamine, potassium carbonate, and cesium carbonate. libretexts.orgacs.org The selection of the base can be critical, with stronger bases sometimes leading to higher yields. thieme-connect.com

Temperature is another key parameter. While many Sonogashira couplings proceed efficiently at room temperature, particularly with reactive aryl iodides, less reactive aryl bromides or chlorides may require heating. wikipedia.orgrsc.org

Table 2: Influence of Reaction Conditions on Sonogashira Coupling Yield

| Substrates | Catalyst System | Solvent/Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Iodobenzene, Phenylacetylene | PdCl2(PPh3)2, CuI | THF/Et3N | Room Temp | 97% | |

| 1-Iodo-4-methylbenzene, Calcium Carbide | Pd(OAc)2, PPh3, CuI | K3PO4·H2O | Milled, 90 min | 85% | thieme-connect.com |

| Iodobenzene, Phenylacetylene | NS-MCM-41-Pd, CuI, PPh3 | Et3N | 50 °C | >99% | mdpi.com |

| Iodobenzene, Phenylacetylene | Pd-metallodendrimer, CuI | DMF/Et3N | 70 °C | 90% | sapub.org |

| Aryl iodides, Phenylacetylene | PdCl2(MeCN)2, Hydrazone 2a, CuI | DMF/K3PO4 | 80 °C | Good | acs.org |

Copper-Mediated Synthetic Pathways

While often used as a co-catalyst in palladium-catalyzed reactions, copper can also mediate the direct ethynylation of aryl halides in the absence of palladium. A modified Ullmann-type reaction using copper(II) acetate (B1210297) and a suitable oxidizing agent can facilitate the coupling of 2-iodobenzene derivatives with ethynyl precursors. For instance, treating 1-chloro-2-iodobenzene (B47295) with ethynylmagnesium bromide in the presence of Cu(OAc)2 can yield this compound. Although this method avoids the use of palladium, it often requires stoichiometric amounts of copper, which can lead to increased metal waste.

Recent advancements have explored more efficient copper-catalyzed Sonogashira reactions. For example, a catalytic system of CuSO4·5H2O has been shown to be effective for the coupling of various aryl iodides with terminal alkynes. rsc.org The use of specific ligands, such as amino acids or N,N'-donor ligands, can also enhance the efficiency of copper-catalyzed couplings. rsc.org

Calcium Carbide-Based Ethynylation Methodologies

Calcium carbide (CaC₂) presents a cost-effective and readily available source of the ethynyl group. researchgate.netchemistryviews.orgfrontiersin.org Its use in the synthesis of aryl alkynes, including this compound, offers an attractive alternative to traditional methods that rely on more expensive or hazardous reagents.

A prominent strategy involving calcium carbide is a two-step protocol that begins with the generation of an organotin reagent. nih.govfrontiersin.org In this process, calcium carbide reacts with a chlorostannane, such as chloro(tributyl)stannane, in a solvent like dimethyl sulfoxide (B87167) (DMSO) to produce ethynyl(tributyl)stannane and bis(tributylstannyl)acetylene. nih.gov

This mixture of stannanes can then be reacted with an iodinating agent, such as iodosylbenzene in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), at low temperatures. nih.gov This step facilitates a tin-iodine(III) exchange, ultimately yielding this compound in good yields. nih.gov A key advantage of this method is the use of inexpensive calcium carbide, which can significantly reduce material costs. However, it requires stringent temperature control and chromatographic purification to separate the desired product from byproducts.

Table 3: Synthesis of this compound via Calcium Carbide and Stannane (B1208499) Intermediates

| Step | Reagents | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 1. Stannylation | Calcium carbide, Chloro(tributyl)stannane | DMSO, 80 °C | Ethynyl(tributyl)stannane and Bis(tributylstannyl)acetylene | 34% and 45% respectively | nih.gov |

| 2. Ethynylation | Stannane mixture, Iodosylbenzene, BF₃·Et₂O | Dichloromethane (B109758), -78 °C | This compound | 67–81% |

Stannyl-Iodine(III) Exchange Reactions with Hypervalent Iodine Reagents

A notable and efficient method for the synthesis of this compound involves a stannyl-iodine(III) exchange reaction. This approach utilizes hypervalent iodine reagents, which are compounds with iodine in a higher-than-usual oxidation state, making them excellent electrophiles.

One practical synthesis involves a two-step process starting from calcium carbide (CaC₂), an inexpensive and readily available starting material. frontiersin.orgresearchgate.net In the first step, calcium carbide is reacted with chloro(tributyl)stannane in dimethyl sulfoxide (DMSO) to generate a mixture of ethynyl(tributyl)stannane and bis(tributylstannyl)acetylene. frontiersin.org This stannane mixture is then treated with a hypervalent iodine(III) reagent, such as iodosylbenzene activated by boron trifluoride etherate (BF₃·Et₂O), at low temperatures. frontiersin.org This facilitates a clean Sn-I(III) exchange, affording ethynyl(phenyl)-λ³-iodane in high yield. frontiersin.orgresearchgate.net This intermediate can then be converted to this compound. A key advantage of this method is the use of very inexpensive starting materials. frontiersin.orgresearchgate.net

Another approach, developed by Ochiai and coworkers, employs a β-(trimethylsilyl)ethynyl-λ³-iodane precursor. frontiersin.org This is synthesized through a Si-I(III) exchange between trimethylsilylacetylene (B32187) and (diacetoxyiodo)benzene (B116549). Subsequent desilylation provides the target compound. Stang and coworkers also developed a method preparing ethynyl(phenyl)(triflato)-λ³-iodane from ethynyl(tributyl)stannane and Tf₂O-activated iodosylbenzene. frontiersin.orgnih.gov

Functional Group Interconversions on Pre-Functionalized Benzene Derivatives

An alternative and widely used strategy for synthesizing this compound involves the modification of already functionalized benzene rings. This can be achieved either by introducing an iodine atom to an ethynyl-containing precursor or by adding an ethynyl group to an iodine-bearing benzene derivative.

Iodination of Ethynylbenzene Precursors

The direct iodination of ethynylbenzene is a challenging transformation. However, the iodination of substituted ethynylbenzene precursors offers a viable route. For instance, starting with 2-ethynylphenol, iodination can be achieved using [bis(acetoxy)iodo]benzene (DAIB) in the presence of triethylamine. This one-pot reaction introduces an iodine atom ortho to the ethynyl group, yielding 2-iodophenol (B132878) derivatives that can be further processed to obtain this compound. Another approach involves the iodination of an acetylene (B1199291) precursor followed by oxidation to create a suitable intermediate for further reactions. rsc.org

Ethynylation of Iodobenzene Precursors

The ethynylation of iodobenzene precursors is a common and versatile method, often accomplished through palladium-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, where an aryl halide (like 1,2-diiodobenzene (B1346971) or a related substituted iodobenzene) is coupled with a terminal alkyne. nih.govtcichemicals.com

A typical procedure involves reacting an iodo-substituted benzene derivative with trimethylsilylacetylene in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like CuI, in a suitable solvent with a base. nih.govacs.org The trimethylsilyl (B98337) protecting group is then removed to yield the terminal alkyne. nih.gov For instance, 2-iodobenzene-1,3-diol (B1297929) can be reacted with triisopropylsilyl acetylene under Sonogashira conditions, followed by deprotection, to yield the corresponding ethynyl derivative. acs.org This method's versatility allows for the synthesis of a wide range of substituted this compound derivatives. rsc.org

Methodological Advancements in Synthesis Optimization

Continuous research in the field has led to significant improvements in the synthesis of this compound, focusing on enhancing reaction yields, purity, and scalability.

Parameter Variation for Yield and Purity Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. In Sonogashira coupling reactions, for example, the choice of catalyst, base, solvent, and temperature can have a profound impact on the outcome. rsc.org Studies have shown that varying these parameters can lead to significantly higher yields. For instance, in the synthesis of ethynyl-λ³-iodane, screening different reaction conditions revealed that using (diacetoxyiodo)benzene with BF₃·Et₂O in dichloromethane at -78°C provides a high yield of the desired product without the need for extensive purification. nih.gov Similarly, in the DAIB-mediated iodination of 2-ethynylphenol, the equivalents of the reagents and reaction time have been optimized to achieve high yields.

Scalability Considerations for Laboratory and Industrial Applications

The transition from a laboratory-scale synthesis to industrial production presents several challenges. For the synthesis of this compound, methods that are advantageous on a small scale, such as Ochiai's method using a moisture-sensitive precursor, may face difficulties when scaled up. In contrast, the two-step protocol utilizing calcium carbide as the ethynyl source is considered a more cost-effective route for larger-scale production due to the low cost of the starting materials. The scalability of Sonogashira reactions is also a key consideration, with factors such as catalyst loading, reaction time, and purification methods needing to be optimized for efficient large-scale synthesis. The development of robust and scalable synthetic routes is essential for ensuring the continued availability of this compound for its diverse applications in chemical synthesis.

Reactivity and Reaction Mechanisms of 1 Ethynyl 2 Iodobenzene

Cross-Coupling Reactions

1-Ethynyl-2-iodobenzene readily participates in various palladium-catalyzed cross-coupling reactions, leveraging the high reactivity of the C(sp²)-I bond. The iodine atom serves as an excellent leaving group, facilitating oxidative addition to low-valent metal centers, which is the crucial first step in most cross-coupling catalytic cycles.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C(sp)-C(sp²) bond formation. researchgate.netlibretexts.org Given that this compound possesses both required functionalities within the same molecule, it is primarily used as the aryl halide component, coupling with other terminal alkynes.

The most widely accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgwikipedia.org

Palladium Cycle : The cycle initiates with the oxidative addition of the C-I bond of this compound to a Pd(0) complex (e.g., generated in situ from PdCl₂(PPh₃)₂), forming a Pd(II) intermediate. libretexts.orgrsc.org

Copper Cycle : Concurrently, the terminal alkyne reactant coordinates with a copper(I) salt (e.g., CuI), and in the presence of a base (typically an amine), forms a copper(I) acetylide species. wikipedia.org This step is crucial as it activates the alkyne.

Transmetalation : The copper acetylide then transfers the acetylide ligand to the Pd(II) center, displacing the iodide and forming a Pd(II)-alkynyl complex. rsc.org

Reductive Elimination : This intermediate undergoes reductive elimination to release the final unsymmetrical diarylacetylene product and regenerate the Pd(0) catalyst, allowing the cycle to continue. rsc.org

Recent studies have also explored copper-free Sonogashira variants, where the base is believed to facilitate the formation of a palladium-acetylide complex directly, although this often requires harsher conditions. libretexts.org

A primary application of this compound in Sonogashira coupling is the synthesis of unsymmetrical diynes. By reacting it with a different terminal alkyne, complex and precisely substituted acetylenic architectures can be constructed. The reaction demonstrates high functional group tolerance and generally proceeds with high yields. researchgate.net The regioselectivity is excellent, as the C-I bond is significantly more reactive than the C-H bond of the ethynyl (B1212043) group under standard Sonogashira conditions. scielo.br

Table 1: Examples of Sonogashira Coupling with Aryl Halides

| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene (B50087) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene-H₂O | 1-Bromo-4-(phenylethynyl)benzene | researchgate.net |

| 1,3,5-Tribromobenzene | 1-Ethynyl-4-(octyloxy)benzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene-H₂O | Mono- and di-alkynylated products | researchgate.net |

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organoboron compound with an aryl halide. libretexts.org this compound serves as an excellent electrophile in this reaction, where the C-I bond is selectively transformed into a new carbon-carbon bond, leaving the ethynyl group untouched. This allows for the synthesis of 2-ethynylbiphenyl derivatives. researchgate.netnih.gov

The catalytic cycle is analogous to other palladium-catalyzed couplings:

Oxidative Addition : A Pd(0) catalyst adds to the C-I bond of this compound. libretexts.org

Transmetalation : In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organoboron reagent (e.g., phenylboronic acid) transfers its organic group to the palladium center. libretexts.orgnih.gov

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. libretexts.org

This sequential strategy, combining Sonogashira and Suzuki couplings, is highly effective for building complex molecular scaffolds from simple precursors. researchgate.netumich.edu

Besides the Sonogashira and Suzuki reactions, this compound is a suitable substrate for other important cross-coupling reactions.

Stille Coupling : This reaction involves the coupling of an organotin reagent with an organic halide. msu.edu The C-I bond of this compound can react with various organostannanes (e.g., vinyltributyltin, phenylethynyltributylstannane) in the presence of a Pd(0) catalyst to form a new C-C bond. acs.orgresearchgate.net The reaction offers the advantage of being largely insensitive to the presence of water or air in some protocols. researchgate.net

Negishi Coupling : In Negishi coupling, an organozinc reagent is used as the nucleophile. dicp.ac.cn The reaction of this compound with an organozinc compound, catalyzed by either palladium or nickel complexes, provides another efficient route to C-C bond formation. researchgate.netscielo.br Nickel catalysis, in particular, has gained traction for coupling with less reactive electrophiles. researchgate.net

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Nucleophile | Catalyst (Typical) | Key Bond Formed | Product Class |

|---|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd(0) / Cu(I) | C(sp²)-C(sp) | Unsymmetrical Diynes |

| Suzuki-Miyaura | Organoboron | Pd(0) | C(sp²)-C(sp²) | 2-Ethynylbiphenyls |

| Stille | Organostannane | Pd(0) | C(sp²)-C(sp²), C(sp²)-C(sp) | Substituted Benzenes |

| Negishi | Organozinc | Pd(0) or Ni(0) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Substituted Benzenes |

Sonogashira Coupling: Comprehensive Mechanistic Investigations

Alkyne-Specific Transformations

The ethynyl group in this compound exhibits its own characteristic reactivity, allowing for selective functionalization, provided that reaction conditions are chosen to avoid affecting the C-I bond.

Electrophilic Additions : Like other alkynes, the triple bond can undergo electrophilic addition. For example, reaction with hydrogen halides (HX) or halogens (X₂) would lead to the formation of vinyl halides or dihaloalkenes, respectively. libretexts.org The regiochemistry of HX addition typically follows Markovnikov's rule. libretexts.org

Oxidation : The alkyne moiety can be oxidized. A notable reaction is the PIDA (phenyliodine diacetate)-mediated oxysulfonyloxylation, where treatment with a sulfonic acid in the presence of PIDA can convert the alkyne into an α-sulfonyloxyketone. rsc.org This transformation proceeds with high regioselectivity. rsc.org

Hydration : Under acidic conditions with mercury salts, the alkyne can undergo hydration to form a methyl ketone (2-acetyl-1-iodobenzene), following Markovnikov regioselectivity.

Hydrostannylation : The addition of a tin hydride across the triple bond can create a vinylstannane, which is a versatile intermediate for subsequent Stille couplings. This allows for the introduction of functionality at the alkyne position. msu.edu

These transformations highlight the synthetic flexibility of this compound, enabling chemists to modify either the aryl halide or the alkyne portion of the molecule in a controlled manner.

Cycloaddition Reactions

The ethynyl group of this compound readily participates in cycloaddition reactions, serving as a key building block for the synthesis of various heterocyclic structures.

[3+2] Cycloadditions for Heterocycle Synthesis

The [3+2] cycloaddition is a powerful method for constructing five-membered heterocycles. In the context of this compound, the ethynyl moiety acts as a dipolarophile, reacting with various 1,3-dipoles to yield a range of heterocyclic compounds. For instance, the reaction with oxime chlorides can lead to the formation of isoxazoles. pku.edu.cn Similarly, reactions with other suitable precursors can afford pyrazoles and triazoles. These reactions are valuable for creating substituted aromatic systems that can be further functionalized.

A notable application of this strategy is the synthesis of 1-benzyl-4-(2-iodophenyl)-1H-1,2,3-triazole, which serves as a precursor for more complex fused polycycles. pku.edu.cn This intermediate is readily prepared through a [3+2] cycloaddition reaction between this compound and a suitable azide. pku.edu.cn

Intramolecular Cyclization Cascades

The presence of both an ethynyl group and an iodo group in an ortho relationship allows for the initiation of intramolecular cyclization cascades. These reactions can be triggered by various reagents and conditions, leading to the formation of diverse and complex molecular architectures.

For example, hypervalent iodine reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) can mediate the intramolecular electrophilic cyclization of derivatives of this compound. acs.orgacs.org These reactions proceed through the activation of the alkyne by the iodine(III) reagent, followed by nucleophilic attack from a suitably positioned group, leading to the formation of new ring systems. acs.org

Another approach involves the use of a base like lithium tert-butoxide (LiOtBu) to promote the intramolecular 1,3-dipolar cycloaddition of N-tosylhydrazones derived from 2'-alkynyl-biaryl-2-aldehydes, which can be synthesized from this compound. This method provides access to dibenzo[e,g]indazoles. mdpi.com

Annulation Reactions

Annulation reactions involving this compound are particularly useful for constructing fused ring systems, leveraging the reactivity of both the iodo and ethynyl groups in a single, often catalytic, process.

Palladium-Catalyzed Annulation for Fused Heterocycles

Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a crucial role in the annulation reactions of this compound and its derivatives. These reactions often involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by insertion of the alkyne and subsequent reductive elimination to form the annulated product.

A key example is the palladium-catalyzed annulation of aryltriazoles and arylisoxazoles, derived from this compound, with internal alkynes to produce naphthalene-fused polycyclic triazoles and isoxazoles. pku.edu.cn The reaction typically employs a palladium(II) acetate (B1210297) catalyst in the presence of a base and an additive like pivalic acid. pku.edu.cn The proposed mechanism involves the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by reaction with the alkyne to form a vinylpalladium species. An electrophilic attack of this intermediate on the heterocycle leads to a seven-membered palladacycle, which then undergoes reductive elimination to yield the final fused product. pku.edu.cn

| Catalyst | Base | Additive | Temperature (°C) | Product | Yield (%) |

| Pd(OAc)₂ | Cs₂CO₃ | PivOH | 140 | Naphthalene-fused triazole | Low |

| Pd(OAc)₂ | Ag₂CO₃ | PivOH | 140 | Naphthalene-fused triazole | Low |

| Pd(OAc)₂ | NaOAc | PivOH | 140 | Naphthalene-fused triazole | 3a |

| Pd(OAc)₂ | Li₂CO₃ | PivOH | 140 | Naphthalene-fused triazole | 3a |

| Pd(OAc)₂ | DBN | PivOH | 160 | Naphthalene-fused triazole | High |

| Table based on optimization of reaction conditions for the synthesis of naphthalene-fused polycyclic triazoles. pku.edu.cn |

Investigation of C-H Activation Pathways

The concept of C-H activation offers a more atom-economical approach to annulation reactions by directly functionalizing a C-H bond instead of relying on a pre-functionalized starting material like an aryl halide. While this compound itself relies on the reactivity of the C-I bond, the heterocycles synthesized from it can undergo further transformations involving C-H activation. pku.edu.cnresearchgate.net

The palladium-catalyzed annulation of 1-benzyl-4-(2-iodophenyl)-1H-1,2,3-triazole with internal alkynes proceeds through a pathway that involves an electrophilic attack on the C-5 position of the triazole ring, which can be considered a type of C-H functionalization. pku.edu.cn More broadly, transition metal-catalyzed C-H activation is a rapidly developing field, with palladium, rhodium, and other metals being used to directly functionalize C-H bonds in various aromatic and heterocyclic systems. nih.govmdpi.com These methods often proceed through mechanisms such as concerted metalation-deprotonation or oxidative addition. nih.govrutgers.edu The development of these strategies provides a complementary approach to the classical cross-coupling reactions involving aryl halides.

Oxidative and Reductive Manipulations of the Ethynyl Moiety

The ethynyl group of this compound is susceptible to both oxidation and reduction, allowing for its conversion into other valuable functional groups.

Oxidative Manipulations: The triple bond can be oxidized to form carbonyl compounds. For instance, treatment with oxidizing agents like potassium permanganate (B83412) can lead to the formation of dicarbonyl compounds, although this can sometimes lead to cleavage of the carbon-carbon triple bond. Hypervalent iodine reagents can also be employed for oxidative cyclization reactions, as seen in the synthesis of 3-hydroxy-2,3-dihydroisoquinoline-1,4-diones from o-(1-alkynyl)benzamides. acs.org

Reductive Manipulations: The ethynyl group can be selectively reduced to an alkene or fully reduced to an alkane. Catalytic hydrogenation using a palladium catalyst is a common method for this transformation. The choice of catalyst and reaction conditions (e.g., Lindlar's catalyst for cis-alkene formation) allows for controlled reduction. These reductions are useful for modifying the electronic properties and geometry of the molecule for specific applications.

| Transformation | Reagent(s) | Product Type |

| Oxidation | Potassium permanganate | Carbonyl compounds |

| Reduction | H₂, Pd catalyst | Alkenes or Alkanes |

| Table summarizing common oxidative and reductive manipulations of the ethynyl group. |

Halogen-Specific Transformations

The iodine atom in this compound serves as a key reactive site, particularly as a good leaving group in various substitution and exchange reactions.

Nucleophilic aromatic substitution (SNA) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike aliphatic systems, aromatic rings present unique mechanistic pathways due to their electronic structure.

The S_NAr mechanism is a principal pathway for nucleophilic aromatic substitution. wikipedia.org It proceeds in two main steps: the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. iscnagpur.ac.in The rate of this reaction is significantly influenced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the iodine atom acts as the leaving group. The ethynyl group's electronic influence on the ring can affect the rate and feasibility of the S_NAr reaction.

The S_RN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is another important pathway for nucleophilic substitution on aromatic rings, particularly for aryl halides like iodobenzene (B50100). researchgate.net This reaction proceeds through a chain reaction involving radical and radical anion intermediates. dalalinstitute.com The process is typically initiated by the transfer of a single electron to the aryl halide, forming a radical anion. This intermediate then fragments to produce an aryl radical and a halide ion. The aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring an electron to another molecule of the aryl halide. dalalinstitute.com Reactions of iodobenzene with nucleophiles such as ketone enolate ions and diethyl phosphite (B83602) ion in solvents like ammonia (B1221849) or dimethyl sulfoxide (B87167) can proceed via the S_RN1 mechanism, often catalyzed by iron(II) salts. researchgate.net

Halogen-metal exchange is a crucial reaction for converting aryl halides into organometallic reagents. science.gov This reaction involves the replacement of a halogen atom, such as iodine in this compound, with a metal, typically lithium. orgsyn.org The reaction is kinetically controlled, and its efficiency depends on the stability of the carbanionic intermediates. harvard.edu For aryl iodides, the exchange with alkyllithium reagents like n-butyllithium or tert-butyllithium (B1211817) is a common and efficient process. orgsyn.orgharvard.edu This transformation generates a highly reactive aryllithium species, which can then be used in a wide range of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds. The development of efficient halogen-metal exchange processes has been pivotal for modern organic synthesis, allowing for the creation of complex molecules. science.gov

Nucleophilic Aromatic Substitution Mechanisms

Advanced Catalytic Systems and Mechanistic Diversions

The reactivity of this compound is significantly influenced by advanced catalytic systems, which can lead to diverse and complex chemical transformations. These systems often involve hypervalent iodine reagents and gold catalysts, enabling unique reaction pathways and the formation of novel chemical bonds.

Hypervalent Iodine Reagent-Mediated Transformations

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their oxidizing properties and ability to facilitate group transfer reactions. tandfonline.comd-nb.info These reagents, characterized by an iodine atom in a higher-than-normal oxidation state, exhibit reactivities similar to some transition metals, offering an environmentally benign alternative for various transformations. acs.orgresearchgate.net Common classes of hypervalent iodine(III) reagents include (diacetoxyiodo)arenes, [bis(trifluoroacetoxy)iodo]arenes, iodosylarenes, and diaryliodonium salts. uab.catrsc.org

Hypervalent iodine(III) reagents, such as iodosylarenes and [bis(acyloxy)iodo]arenes, are effective oxidants capable of participating in a wide range of oxidative functionalizations. tandfonline.comorganic-chemistry.org They can facilitate transformations like the oxidation of alcohols and alkenes, as well as promote cyclization and rearrangement reactions. rsc.orgnih.gov The high stability of the resulting aryl iodide after the transfer of a functional group serves as a thermodynamic driving force for these reactions. d-nb.info

In the context of this compound, these reagents can activate the molecule for subsequent reactions. For instance, ethynylbenziodoxolones (EBX) reagents, a class of hypervalent iodine compounds, are particularly effective for transferring an acetylene (B1199291) group. researchgate.netfrontiersin.org This reactivity is crucial for the alkynylation of various substrates. The general reactivity of λ3-iodanes is dictated by the nature of the ligands attached to the iodine atom. Reagents of the type RIL₂, where L is a heteroatom ligand, act as potent oxidizing agents. rsc.org In contrast, those of the type R₂IL, with two carbon-based ligands, are primarily group transfer reagents. rsc.org

The table below summarizes key hypervalent iodine reagents and their roles in oxidative functionalizations and group transfer reactions.

| Hypervalent Iodine Reagent | Type | Primary Function | Example Application |

| (Diacetoxyiodo)benzene (B116549) (PIDA) | RIL₂ | Oxidant | Oxidation of alcohols and alkenes organic-chemistry.orgnih.gov |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | RIL₂ | Oxidant | Mediating oxidative C-C bond formation tandfonline.com |

| Iodosylarenes | RIL₂ | Oxidant | Synthesis of more complex iodonium (B1229267) salts rsc.org |

| Diaryliodonium Salts | R₂IL | Aryl group transfer | Arylation of nucleophiles d-nb.infofrontiersin.org |

| Ethynylbenziodoxolones (EBX) | R₂IL | Acetylene transfer | Alkynylation of heterocycles frontiersin.orgepfl.ch |

Aryl iodonium salts, which feature a diaryliodonium or alkynyl(aryl)iodonium moiety, are highly effective electrophilic agents. frontiersin.orgfrontiersin.org The iodine(III) center in these salts is highly electron-deficient, and the iodobenzene moiety is an excellent leaving group, making them potent arylating or alkynylating agents for a wide array of nucleophiles, even in the absence of a metal catalyst. frontiersin.orgmdpi.com

Unsymmetrical diaryliodonium salts are often preferred in synthesis to avoid the loss of a valuable aryl group. The chemoselectivity of the aryl group transfer can be controlled by introducing a "dummy" non-transferable group. frontiersin.org These salts react with nucleophiles via an initial exchange of the counteranion with the nucleophile, forming a T-shaped intermediate. acs.org Subsequent reductive elimination yields the arylated product and an aryl iodide. acs.org

The reactivity of alkynyl(phenyl)iodonium salts, which can be synthesized from precursors like this compound, is characterized by the highly electrophilic nature of the β-acetylenic carbon. mdpi.com This makes them susceptible to Michael-type conjugate addition by nucleophiles. mdpi.com

The following table outlines the electrophilic nature of aryl iodonium salts in various reactions.

| Iodonium Salt Type | Electrophilic Role | Reaction Type |

| Diaryliodonium Salts | Arylating agent | Nucleophilic arylation frontiersin.org |

| Alkynyl(aryl)iodonium Salts | Alkynylating agent | Michael-type addition mdpi.com |

| Aryl(cyano)iodonium Triflate | Iodine transfer agent | Synthesis of mixed thienyl(aryl)iodonium salts frontiersin.org |

Many reactions involving hypervalent iodine reagents proceed through the in situ generation of labile intermediates. For example, the reaction of an alkyne with a hypervalent iodine reagent can lead to the formation of highly reactive species like iodonium ylides or carbenes. mdpi.com The reaction of alkynyl(phenyl)iodonium salts with a nucleophile initially forms an iodonium ylide. mdpi.com Depending on the reaction conditions, this intermediate can then be protonated to form an alkenyliodonium ion or eliminate iodobenzene to generate a carbene. mdpi.com This carbene can then undergo intramolecular insertion or rearrangement to yield various cyclic or acetylenic products. mdpi.com

The in situ generation of Ethynyl-1,2-BenziodoXol-3(1H)-one (EBX) from its silyl-protected precursor using a fluoride (B91410) source like TBAF has been reported to show exceptional acetylene transfer ability. researchgate.net Similarly, the combination of an iodoarene with an oxidant like m-chloroperbenzoic acid (mCPBA) can generate the active hypervalent iodine species directly in the reaction mixture.

These transient intermediates are often key to the observed reaction outcomes, enabling complex transformations that would be difficult to achieve through other means. The study of these labile species, often through techniques like NMR spectroscopy and computational modeling, is crucial for understanding the reaction mechanisms. researchgate.net

Gold-Catalyzed Reactions

Gold catalysis has become a prominent tool in organic synthesis, particularly for the activation of alkynes and allenes. ecnu.edu.cnthieme-connect.com Gold catalysts, typically in the Au(I) or Au(III) oxidation state, are carbophilic π-acids that can activate unsaturated carbon-carbon bonds towards nucleophilic attack. ecnu.edu.cnthieme-connect.com While Au(I)/Au(III) catalytic cycles are less common due to the high oxidation potential of gold, they can be accessed using powerful oxidants, including hypervalent iodine reagents. frontiersin.org

Gold catalysts have been successfully employed in oxidative alkynylation reactions, where a C-H bond is directly converted to a C-alkynyl bond. epfl.chresearchgate.net Hypervalent iodine reagents, such as ethynylbenziodoxolone (EBX) derivatives, have been instrumental in this area, serving as efficient alkynyl group transfer agents. frontiersin.orgepfl.ch For instance, the gold-catalyzed C-H alkynylation of electron-rich heterocycles like indoles and pyrroles with TIPS-EBX proceeds in high yields under mild conditions. frontiersin.org

Direct C-H/C-H cross-coupling reactions to form alkynes have also been developed using gold catalysis with external oxidants like iodobenzene diacetate. epfl.ch The proposed mechanism for these reactions can involve the formation of a gold(I) acetylide complex, which is then oxidized to a gold(III) species by the hypervalent iodine reagent. epfl.ch Subsequent electrophilic auration of the arene followed by reductive elimination furnishes the alkynylated product. epfl.ch

Gold-catalyzed direct C(sp2)–H bond functionalization of arenes with alkynes can lead to the formation of various fused heterocyclic systems. ecnu.edu.cn The interaction of the gold catalyst with the alkyne increases its electrophilic character, facilitating the addition of the aromatic ring. thieme-connect.com

The table below provides examples of gold-catalyzed reactions relevant to the functionalization of molecules like this compound.

| Reaction Type | Gold Catalyst | Oxidant/Reagent | Substrate Example | Product Type |

| C-H Alkynylation | AuCl | TIPS-EBX | Indoles, Pyrroles | 3-Alkynylated heterocycles frontiersin.org |

| C-H/C-H Cross-Coupling | Gold(I) complex | Iodobenzene diacetate | Arene and Alkyne | Aryl alkynes epfl.ch |

| Intramolecular C-H Functionalization | JohnPhosAu(CH₃CN)SbF₆ | - | Phenyl ring with terminal alkyne | Fused heterocycles ecnu.edu.cn |

| Oxidative Coupling | HAuCl₄ | tert-Butyl hydroperoxide | - | Dicoumarins ecnu.edu.cn |

Divergent Catalytic Behaviors of Organogold Clusters

Homogeneous gold catalysis has garnered significant attention for its ability to activate unsaturated carbon-carbon bonds. rsc.orgnih.gov In the context of enyne cyclization reactions, where this compound can be considered a key structural motif within larger substrates, the catalytic species are not always simple mononuclear gold complexes. Due to attractive aurophilic interactions, these can evolve into polynuclear organogold clusters, which exhibit fascinatingly diverse catalytic behaviors. rsc.orgresearchgate.net

Stoichiometric studies on gold(I)-mediated enyne cyclizations have led to the isolation and characterization of several discrete and assembled organogold clusters, including Au₄, Au₁₁, Au₂₈, and Au₁₄ species. nih.govresearchgate.net These clusters, often held together by aryl dicarbanions formed during the reaction, are not mere byproducts but can function as the catalytically active species themselves, each following a distinct reaction pathway. rsc.orgnih.gov

Spectral monitoring and kinetic investigations have revealed that these structurally different clusters catalyze the same 1,5-enyne cyclization through four different mechanisms. nih.govresearchgate.net

The discrete Au₄ cluster acts as a precatalyst, undergoing a full protodeauration to release the active mononuclear [Au(PPh₃)]⁺ species, which then drives the catalytic cycle. rsc.orgnih.govresearchgate.net

The net-like Au₁₁ cluster follows a substrate-induced dissociation pathway. It releases an active [alkyne-Au(PPh₃)]⁺ fragment for the transformation, leaving behind a semi-stable Au₁₀ unit that can later recombine to reform the Au₁₁ cluster. rsc.orgnih.govresearchgate.net

The dumbbell-like Au₂₈ cluster activates the substrate differently. It is prone to cleaving its central Au–Au bond, exposing a coordination-unsaturated site on each resulting Au₁₄ moiety that can then activate a substrate molecule. rsc.orgnih.govresearchgate.net

A synthetic closed-Au₁₄ cluster , in contrast, is catalytically inactive due to being fully protected by its ligands, which highlights the importance of available coordination sites for catalysis. rsc.orgnih.gov This observation may also provide insight into catalyst deactivation mechanisms. nih.gov

This research demonstrates that organogold intermediates can assemble into nano-sized polynuclear clusters that act as active catalysts with structure-dependent reactivity. rsc.org The specific bond-breaking mode—be it Au–C or Au–Au—is dictated by the cluster's architecture, leading to divergent catalytic pathways. rsc.org

Table 1: Catalytic Behavior of Different Organogold Clusters in 1,5-Enyne Cyclization

| Organogold Cluster | Structure | Catalytic Behavior | Mechanism of Action |

| Au₄ | Discrete Vicinal Dicarbanion-Centered | Acts as precatalyst | Undergoes full protodeauration to generate active [Au(PPh₃)]⁺. rsc.orgnih.gov |

| Au₁₁ | Net-like | Active catalyst | Experiences substrate-induced dissociation to release an [alkyne-Au(PPh₃)]⁺ fragment. rsc.orgnih.gov |

| Au₂₈ | Dumbbell-like | Active catalyst | Cleavage of the central Au–Au linkage exposes unsaturated coordination sites. rsc.orgnih.gov |

| Au₁₄ | Closed | Inactive | Full ligand protection prevents substrate coordination. rsc.orgnih.gov |

Regioselectivity and Stereoselectivity in Complex Reaction Architectures

The construction of complex molecules from substrates like this compound often involves cascade reactions where multiple bonds are formed in a single operation. In such intricate transformations, controlling the regioselectivity (where new bonds form) and stereoselectivity (the 3D orientation of the atoms) is paramount. Gold and palladium catalysts are particularly powerful tools for orchestrating these outcomes. acs.orgbohrium.com

In gold-catalyzed cascade reactions of diynes, for instance, the electronic properties of substituents on the alkyne can strongly influence regioselectivity. nih.gov Electron-donating groups may favor a 6-endo cyclization pathway, while electron-withdrawing groups can direct the reaction towards a 5-exo-dig cyclization, leading to different structural isomers. nih.gov Similarly, in the gold-catalyzed hydroarylation of skipped diynes with pyrroles, the reaction proceeds through a consecutive and regioselective attack on the two alkyne moieties, followed by a selective 7-endo-dig cyclization. acs.orgresearchgate.net

Palladium-catalyzed reactions are also central to building complex heterocycles with high selectivity. The synthesis of indolo[1,2-f]phenanthridines, for example, can be achieved through a palladium-catalyzed domino C-N coupling/hydroamination/C-H arylation sequence. uni-rostock.de The use of unsymmetrical acetylenes in such reactions introduces a selectivity challenge, where the catalyst must differentiate between two potential reaction sites to yield the desired product. uni-rostock.de Further developments have shown that a Pd-catalyzed annulative π-extension of 1-arylpyrroles with 1,2-dihalobenzenes can produce pyrrolo[1,2-f]phenanthridines with high regioselectivity, exploiting the higher reactivity of the pyrrole (B145914) C2–H bond. bohrium.com

The stereoselectivity of these reactions is often controlled by the catalyst system, including the choice of ligands. In gold-catalyzed cyclizations, chiral ligands on the gold center can induce high enantioselectivity, leading to the preferential formation of one enantiomer of a chiral product. nih.govresearchgate.net The structure of the final product is often the result of a highly controlled sequence of steps, where the catalyst guides the substrate through a specific geometric pathway, as seen in the stereoselective formation of (Z)-cyclopentylidene derivatives from 1,6-diynes. beilstein-journals.org

Table 2: Factors Influencing Selectivity in Complex Reactions

| Selectivity Type | Controlling Factors | Example Reaction | Outcome |

| Regioselectivity | Electronic properties of substituents (EDG vs. EWG) on the alkyne. | Gold-catalyzed amination of diyne-enes. nih.gov | Determines whether 6-endo or 5-exo cyclization occurs. nih.gov |

| Regioselectivity | Catalyst and reaction sequence. | Gold-catalyzed cascade of skipped diynes and pyrroles. acs.org | Selective 7-endo-dig cyclization after initial hydroarylation. acs.org |

| Regioselectivity | Relative C-H bond reactivity. | Palladium-catalyzed reaction of 1-arylpyrroles and 1,2-dihalobenzenes. bohrium.com | Selective arylation at the more reactive pyrrole C2-H bond. bohrium.com |

| Stereoselectivity | Chiral ligands on the metal catalyst. | Gold-catalyzed enantioselective diyne-ene cyclization. nih.gov | Formation of products with high enantiomeric excess. nih.gov |

Distal Iodine Migration Mechanisms

A fascinating and synthetically useful transformation involving iodoethynylarenes such as this compound is the migration of the iodine atom from the alkyne to a distal position on the aromatic ring. This process proceeds through the formation and subsequent reaction of unique hypervalent iodine intermediates, specifically cyclic monoaryliodonium salts (CMAIs). dntb.gov.ua

A protocol has been developed for the synthesis of these CMAIs directly from readily available iodoethynylarenes. dntb.gov.ua This transformation allows for a tandem, one-pot iodine migration that ultimately constructs ortho-iodo arylacetylenes, effectively rearranging the initial substitution pattern of the starting material. dntb.gov.uadntb.gov.ua

The mechanism is initiated by the treatment of the iodoethynylarene with an appropriate acid and oxidant. This leads to the formation of a highly reactive cyclic iodonium intermediate. These cyclic diaryliodoniums are versatile building blocks in their own right, capable of participating in various C-C and C-heteroatom bond-forming reactions. bohrium.comnih.gov In the context of iodine migration, the in-situ-formed CMAI does not need to be isolated. dntb.gov.uadntb.gov.ua Instead, it undergoes a subsequent reaction, such as a copper-catalyzed iodinative ring-opening, which results in the formation of a diiodo-substituted product or the migration of the iodine to an adjacent aromatic position. dp.techdp.tech

This distal iodine migration via cyclic iodonium intermediates represents a powerful strategy for accessing aryl iodide isomers that might be difficult to synthesize through conventional methods. The ability to perform this migration in a one-pot sequence directly from iodoethynylarenes enhances its synthetic utility. dntb.gov.uadntb.gov.ua

Table 3: Key Steps in the Distal Iodine Migration of Iodoethynylarenes

| Step | Description | Key Intermediate | Purpose |

| 1. Activation | The starting iodoethynylarene is treated with an oxidant and acid. | Hypervalent iodine species | To initiate the cyclization process. |

| 2. Cyclization | Intramolecular attack of the aromatic ring onto the activated iodine center. | Cyclic Monoaryliodonium Salt (CMAI) dntb.gov.ua | Formation of a key, reactive cyclic intermediate. dntb.gov.ua |

| 3. Ring-Opening / Migration | The CMAI undergoes a nucleophilic attack (e.g., by an iodide anion, often facilitated by a catalyst like copper). | ortho-Iodo arylacetylene or other rearranged product | Cleavage of the iodonium ring to install the iodine at a new, distal position. dntb.gov.uadntb.gov.ua |

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Building Block

1-ethynyl-2-iodobenzene is a key intermediate for the generation of sophisticated organic structures through various carbon-carbon bond-forming reactions. Its utility stems from the differential reactivity of its iodo and ethynyl (B1212043) groups, which can be addressed in a controlled, stepwise manner.

The primary application of this compound in constructing complex molecules lies in its participation in palladium-catalyzed cross-coupling reactions. wikipedia.org The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is a cornerstone of its reactivity. wikipedia.orgrsc.org This reaction is exceptionally useful for creating sp²-carbon to sp-carbon bonds under mild conditions, a crucial step in the synthesis of natural products, pharmaceuticals, and organic materials. rsc.org The reactivity of the aryl-iodine bond is generally higher than that of aryl-bromine or aryl-chlorine bonds, allowing for selective couplings. wikipedia.org

Beyond the initial Sonogashira reaction, the resulting products can undergo further transformations. For instance, electrophile-induced cyclization reactions of ethynyl-substituted precursors can lead to the formation of fused polycyclic aromatic systems under mild conditions. acs.org These cascade reactions create complex molecular frameworks in a few steps. mpg.de Additionally, the molecule can participate in palladium(II)-catalyzed oxidative cyclization processes to form various carbocycles and heterocycles. diva-portal.org

The following table summarizes key coupling reactions involving aryl halides, demonstrating the versatility of these methods in building complex structures.

| Reaction Type | Reactants | Catalyst System | Key Features |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Palladium catalyst, Copper co-catalyst, Base | Forms C(sp²)-C(sp) bonds; mild conditions. wikipedia.org |

| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Palladium catalyst, Base | Forms C(sp²)-C(sp²) bonds; robust and functional group tolerant. researchgate.net |

| Ullmann Coupling | Aryl Halide + Nucleophile (e.g., Amine) | Copper catalyst, Base, Ligand | Forms C-N bonds; improved with chelating ligands. acs.org |

This compound derivatives are instrumental in the synthesis of arylene ethynylene macrocycles. These shape-persistent structures are of interest for applications in molecular recognition and as scaffolds for advanced materials. nsf.gov The synthesis typically involves a convergent approach where monomeric units, derived from precursors like 1-bromo-2-iodobenzene, are first prepared. acs.org These monomers often incorporate protecting groups, such as the triisopropylsilyl group for the alkyne and a diethyltriazene group for a reactive site, which can be removed under orthogonal conditions to yield an aryl iodide and a terminal alkyne, respectively. acs.org

The macrocyclization step is generally achieved via an intramolecular palladium-catalyzed cross-coupling of a linear oligomer at low concentrations to favor cyclization over polymerization. nsf.govacs.org Various coupling conditions, such as Hay or Eglinton couplings, can be employed for the ring-closure, though Rossi's conditions using a palladium-copper co-catalyst system often provide better results. nsf.gov The careful, slow addition of the linear precursor via a syringe pump is crucial to minimize the formation of oligomeric side products. nsf.gov The resulting macrocycles can act as hosts for other molecules, binding them through interactions like halogen bonding. nsf.gov

The synthesis of aromatic compounds bearing multiple ethynyl groups often relies on iterative cross-coupling strategies. harvard.edu A common method involves the Sonogashira coupling of a di- or polyhalogenated aromatic compound with a protected alkyne like trimethylsilylacetylene (B32187) (TMSA). harvard.edu The use of TMSA is advantageous as it produces stable, easily handled trimethylsilyl-protected intermediates, from which the terminal alkyne can be liberated by mild basic hydrolysis. harvard.edu

The differential reactivity of various halogen substituents can be exploited for selective, stepwise ethynylation. For example, the reaction of 1-bromo-4-iodobenzene (B50087) with an alkyne proceeds selectively at the more reactive iodo-substituted position. researchgate.net This allows for the synthesis of asymmetrically substituted diethynylated benzene (B151609) derivatives through sequential Sonogashira and Suzuki couplings. researchgate.net A stepwise approach involving an initial Sonogashira coupling followed by a second coupling allows for precise control over the final structure of the multi-ethynyl aromatic system. This methodology is foundational for creating conjugated oligomers and polymers with well-defined electronic and optical properties.

Applications in Medicinal Chemistry and Bioactive Compound Synthesis

The structural motifs accessible from this compound are prevalent in many biologically active compounds, making it a valuable precursor in pharmaceutical research and development.

This compound and its derivatives serve as intermediates in the synthesis of biologically active molecules and are investigated for their potential in drug development. evitachem.com The compound's value lies in its ability to participate in reactions that build complex molecular scaffolds found in many pharmaceuticals. rsc.orgmusechem.com

A significant application in medicinal chemistry is the use of the ethynyl group as a bioisostere for other chemical moieties, particularly halogens like iodine. nih.gov Bioisosteric replacement is a key strategy used to fine-tune the physicochemical and pharmacokinetic properties of a drug candidate while maintaining or improving its biological activity. nih.gov For example, replacing an iodine atom with an ethynyl group has been explored in ligands targeting the p53 cancer mutant Y220C. nih.gov While this specific substitution led to a decrease in binding affinity, it highlights the synthetic accessibility of such modifications via Sonogashira coupling and their importance in structure-activity relationship (SAR) studies. nih.gov The ability to easily introduce an ethynyl group starting from an iodinated precursor makes this a straightforward method for tuning the properties of lead compounds in drug discovery. nih.gov

The reactivity of this compound makes it a valuable intermediate for synthesizing specific bioactive compounds and molecular probes used in chemical biology. evitachem.com Its utility has been demonstrated in the creation of various classes of compounds, including those with potential antiviral and anticancer activities.

For instance, research into nucleoside analogues has utilized related building blocks for the synthesis of 4′-ethynyl-2′-deoxy-4′-thioribonucleosides, which have been investigated as potential nucleoside reverse transcriptase inhibitors (NRTIs). researchgate.net The synthesis of these complex molecules often involves palladium-catalyzed coupling reactions. researchgate.net Furthermore, the ethynyl moiety is a key component in certain high-affinity ligands for metabotropic glutamate (B1630785) subtype 5 receptors (mGluR5), which are important targets in neuroscience. The synthesis of these ligands can involve the radiofluorination of diaryliodonium salt precursors, which themselves can be derived from ethynyl-substituted aromatics. semanticscholar.org

The development of green synthesis methods, which aim to be more environmentally friendly, has also been applied to the creation of bioactive molecules, with coupling reactions being a key focus. ijprt.org

Bioisosteric Replacement Studies (Iodine vs. Ethynyl Moieties)

Bioisosteric replacement is a widely utilized strategy in medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of lead compounds while maintaining or improving biological activity. acs.org The substitution of an iodine atom with an ethynyl group is a key area of investigation, with this compound and similar structures serving as important models for these studies.

The rationale for this substitution lies in the similar molecular electrostatic potentials of halobenzenes (including iodobenzene) and phenylacetylene. nih.govwordpress.com Both moieties possess a region of positive electrostatic potential (a σ-hole) at the tip of the C-I or C-H bond and a belt of negative potential perpendicular to it. nih.govwordpress.com This similarity suggests that the ethynyl group could mimic the halogen bond-donating capacity of iodine, a crucial interaction in many protein-ligand complexes. nih.gov

Conversely, in other systems, the iodine-to-ethynyl substitution has proven more successful. For instance, in a series of 1,4-benzodiazepine-2,5-dione inhibitors targeting the HDM2-p53 interaction, the replacement maintained affinity reasonably well. wordpress.com A notable example from marketed drugs is the relationship between the EGFR inhibitors gefitinib (B1684475) and erlotinib. acs.orgnih.gov Erlotinib, which features an ethynyl group, effectively mimics the halogen bond formed by the chlorine atom in gefitinib. nih.govwordpress.com

These findings underscore that while the ethynyl group can be a viable bioisostere for iodine, its success is highly dependent on the specific topology and steric constraints of the target protein's binding site. nih.gov

Design and Synthesis of Anticancer Lead Compounds and Derivatives

This compound is a valuable building block in the design and synthesis of novel anticancer agents, primarily due to the reactivity of its iodine and ethynyl functionalities. These groups allow for a variety of chemical modifications, such as Sonogashira cross-coupling reactions, to generate diverse molecular scaffolds. acs.org

Research has demonstrated that derivatives synthesized from this compound and related structures exhibit promising cytotoxic activity against various cancer cell lines. For example, a series of 2-iodoanilines, activated by N-arylsulfonyl residues, were coupled with 4-ethynyl-4-hydroxycyclohexa-2,5-dien-1-one to produce indolyl-quinols. acs.org These compounds displayed selective in vitro inhibition of colon and renal cancer cell lines. acs.org

The versatility of the this compound scaffold allows for systematic structure-activity relationship (SAR) studies. By modifying the substituents on the phenyl ring or extending the molecule through the ethynyl group, chemists can fine-tune the compound's properties to enhance potency and selectivity. For instance, the introduction of substituted 2-(aminomethyl)-4-ethynyl-6-iodophenols has led to compounds that induce apoptosis in a mutant-specific manner in cancer cell lines. acs.org

The following table summarizes the anticancer activity of some compounds derived from precursors related to this compound, highlighting their potential as lead compounds for further development.

| Compound | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Indolyl-quinol derivatives | Colon and Renal Cancer Cell Lines | Selective Inhibition | acs.org |

| Coumarin-triazole hybrids | C33 A and CaSki cervical cancer cells | GI50 4.4–7.0 µM | mdpi.com |

| Steroidal ethynyl selenides | MCF-7 breast cancer cells | High anti-cancer activity | researchgate.net |

| Phenylethynyl derivatives | MCF-7 cells | Enhanced cytotoxicity |

Materials Science and Polymer Chemistry

Incorporation into Advanced Materials and Polymers

The unique chemical structure of this compound, featuring both a reactive iodo-substituent and a polymerizable ethynyl group, makes it a valuable monomer for the synthesis of advanced materials and polymers. evitachem.comrsc.org The presence of the heavy iodine atom and the rigid, linear ethynyl unit can impart unique properties to the resulting polymers, such as high refractive indices and specific electronic characteristics.

Poly(phenylacetylene)s (PPAs) and their derivatives are a class of conjugated polymers that have been extensively studied for their potential applications in optoelectronics and as conductive materials. rsc.org The polymerization of substituted phenylacetylenes, including those structurally related to this compound, can be achieved using various catalytic systems, such as those based on rhodium(I) complexes. rsc.org The properties of the resulting polymers, including their solubility and stereoregularity, are highly dependent on the nature and position of the substituents on the phenyl ring. rsc.org For example, the polymerization of some para-substituted monomers like 1-ethynyl-4-iodobenzene (B1340234) has been reported to yield almost amorphous materials due to strong inter-chain aggregation. rsc.org

The Sonogashira coupling reaction is a powerful tool for incorporating the this compound unit into more complex polymeric structures, such as poly(1,4-phenylene ethynylene)s (PPEs). acs.org These materials are of interest for their amphiphilic properties when substituted with appropriate side chains. acs.org

Development of Optoelectronic and Photoactive Materials

The incorporation of the iodoethynylphenyl motif, present in this compound, is a promising strategy for the development of novel optoelectronic and photoactive materials. rsc.org The combination of the electron-rich aromatic ring, the linear and conjugated ethynyl group, and the heavy iodine atom can lead to materials with interesting photophysical properties.

The ethynyl group can extend the π-conjugation length in a molecule, which often results in a red-shift of the absorption maximum. rsc.org This property is desirable for tuning the light-absorbing characteristics of photoactive materials. Furthermore, the iodo-substituent can participate in halogen bonding, a directional noncovalent interaction that can be exploited to control the self-assembly and supramolecular organization of materials. rsc.org This control over the solid-state packing is crucial for optimizing the performance of organic electronic devices.

Research on azobenzene (B91143) derivatives has shown that the introduction of an iodoethynylphenyl group can influence the photoisomerization behavior and the formation of surface relief gratings (SRGs). rsc.org While the direct application of this compound in this specific context was not detailed, the study highlights the potential of the iodoethynyl motif in designing materials for photonic and photomechanical applications. rsc.org The development of two-photon absorption (2PA) active materials, often synthesized via Sonogashira coupling reactions, is another area where derivatives of this compound could find application, for example, as photoinitiators in high-precision 3D microfabrication. tuwien.at

Contributions to Total Synthesis of Natural Products

Late-Stage Functionalization in Complex Molecular Architectures

Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis that focuses on introducing chemical modifications to complex molecules at the final stages of a synthetic sequence. This approach is highly valuable in fields like medicinal chemistry and materials science, as it allows for the rapid diversification of drug candidates, natural products, and other high-value compounds without the need for lengthy de novo synthesis for each new analogue. The compound this compound is a particularly effective reagent for LSF due to its unique bifunctional nature. It possesses two distinct reactive sites: an iodine atom, which is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, and a terminal alkyne, which is a versatile handle for a wide array of transformations, including cycloadditions and further couplings.

The strategic placement of the iodo and ethynyl groups in an ortho position allows for sequential or one-pot reactions that can build significant molecular complexity from a simpler core. Research has demonstrated the utility of this compound as a foundational building block for creating complex heterocyclic systems, which can then be subjected to further functionalization.

A notable example involves the use of this compound in the synthesis of complex naphthalene-fused isoxazoles. In this process, this compound is first used as a key starting material to construct a more elaborate substrate, 5-(2-iodophenyl)isoxazole. This is achieved through a [3+2] cycloaddition reaction with an appropriate oxime chloride. pku.edu.cn This newly formed isoxazole, which incorporates the core structure of this compound, serves as the complex substrate for the subsequent late-stage functionalization step.

The functionalization is accomplished via a palladium-catalyzed annulation reaction between the 5-(2-iodophenyl)isoxazole intermediate and various internal alkynes. This reaction proceeds through a C-H bond activation process, leading to the formation of diverse 4,5-disubstituted-naphtho[2,1-d]isoxazoles in good yields. pku.edu.cn The versatility of this method is showcased by the range of alkynes that can be successfully employed, including those with both electron-donating and electron-withdrawing substituents.

The following table presents data from a study on a closely related annulation reaction with an analogous triazole substrate, demonstrating the scope of the alkyne coupling partners in such transformations. pku.edu.cn

This strategic use of this compound highlights its role not merely as a coupling partner but as a valuable precursor for building complex molecular architectures that are primed for further, late-stage diversification. The ability to first construct a heterocyclic system and then functionalize it offers a practical and efficient pathway to novel, complex molecules. pku.edu.cn

Spectroscopic and Computational Analysis of 1 Ethynyl 2 Iodobenzene and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous characterization of 1-ethynyl-2-iodobenzene. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data regarding the molecular structure, including the electronic environment of individual atoms and the connectivity within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals for its constituent protons, allowing for clear structural confirmation. The spectrum is characterized by resonances in both the alkynyl and aromatic regions. rsc.org

The terminal alkynyl proton (C≡C-H) typically appears as a singlet, a reflection of its unique chemical environment. For this compound, this proton resonates at approximately δ 3.39 ppm. rsc.org The aromatic region of the spectrum displays a more complex pattern corresponding to the four protons on the benzene (B151609) ring. Due to the ortho-substitution pattern, these protons are chemically distinct and exhibit characteristic splitting patterns (multiplets). The chemical shifts for these aromatic protons are found in the downfield region, typically between δ 7.04 and δ 7.88 ppm, influenced by the electron-withdrawing and anisotropic effects of the iodine and ethynyl (B1212043) substituents. rsc.org Specifically, the observed signals are at δ 7.88 – 7.82 (multiplet, 1H), 7.51 (doublet of doublets, 1H), 7.34 – 7.28 (multiplet, 1H), and 7.04 (triplet of doublets, 1H). rsc.org

¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Alkynyl (≡C-H) | 3.39 | Singlet (s) | rsc.org |

| Aromatic (Ar-H) | 7.04 | Triplet of doublets (td) | rsc.org |

| Aromatic (Ar-H) | 7.28 - 7.34 | Multiplet (m) | rsc.org |

| Aromatic (Ar-H) | 7.51 | Doublet of doublets (dd) | rsc.org |

| Aromatic (Ar-H) | 7.82 - 7.88 | Multiplet (m) | rsc.org |

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of this compound. It clearly distinguishes the sp-hybridized carbons of the alkyne group from the sp²-hybridized carbons of the aromatic ring.